propan-2-yl [3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetate
Description
Propan-2-yl [3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetate is a pyridazinone derivative characterized by a 6-oxopyridazin-1(6H)-yl core substituted at position 3 with a 4-bromophenyl group and at position 1 with a propan-2-yl acetate ester. This compound is hypothesized to serve as a pharmaceutical intermediate or prodrug due to its ester functionality, which may undergo hydrolysis to release the active carboxylic acid metabolite .
Properties
IUPAC Name |
propan-2-yl 2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3/c1-10(2)21-15(20)9-18-14(19)8-7-13(17-18)11-3-5-12(16)6-4-11/h3-8,10H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOZHJHFXHOACH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl [3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetate typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to yield the pyridazinone ring. The final step involves esterification with isopropyl alcohol to form the acetate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl [3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetate can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenol derivatives.
Reduction: The pyridazinone ring can be reduced to form dihydropyridazinone derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Bromophenol derivatives.
Reduction: Dihydropyridazinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl [3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of propan-2-yl [3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the pyridazinone ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide (8a, )
- Core Structure: Pyridazinone ring with a methyl group at position 3 and a 4-(methylthio)benzyl group at position 3.
- Substituent : Acetamide linked to a 4-bromophenyl group.
- Key Differences :
- The target compound has an ester group (propan-2-yl acetate) instead of an acetamide.
- Lacks the 4-(methylthio)benzyl substituent present in 8a.
- Synthesis : 8a was synthesized with a low yield (10%), suggesting challenges in introducing the bromophenyl group compared to analogues like 8b (46% yield for 4-iodophenyl derivative) .
4-(3-((4-Nitrobenzyl)oxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5b, )
- Core Structure: Pyridazinone with a 4-nitrobenzyloxy group at position 3.
- Substituent : Benzenesulfonamide at position 4.
- Key Differences :
- Nitro group (strong electron-withdrawing) vs. bromine (moderate electron-withdrawing).
- Sulfonamide substituent enhances solubility compared to the ester in the target compound.
Ethyl-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1(6H)-yl}acetate (6a, )
- Core Structure: Similar pyridazinone backbone with methyl and 4-(methylthio)benzyl groups.
- Substituent : Ethyl acetate ester.
- Key Differences :
Computational and Spectroscopic Insights
- DFT Analysis (): The bromophenyl group’s electron-withdrawing effect polarizes the pyridazinone ring, increasing electrophilicity at position 5. This could enhance reactivity in biological systems or further synthetic modifications.
- NMR Data () : The 4-bromophenyl substituent in the target compound would exhibit distinct aromatic proton signals (δ ~7.5–7.7 ppm) and a carbon resonance for the brominated carbon at ~125 ppm .
Q & A
Q. What are the optimized synthetic routes for propan-2-yl [3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with pyridazinone core formation followed by functionalization. Key steps include:
- Cyclocondensation : Hydrazine hydrate with β-keto esters under reflux (ethanol, 2–20 hours) to form the pyridazinone ring .
- Substitution : Bromophenyl introduction via Ullmann coupling or nucleophilic aromatic substitution, requiring CuI catalysts and elevated temperatures (80–120°C) .
- Esterification : Propan-2-yl acetate attachment using K₂CO₃ as a base in DMF, with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst .
Q. Critical Factors :
- Solvent : DMF enhances nucleophilicity in esterification , while ethanol optimizes cyclocondensation .
- Temperature : Higher temperatures (100–120°C) improve substitution kinetics but may degrade heat-sensitive intermediates .
- Catalysts : TBAB increases reaction efficiency by 30–40% in esterification .
Q. Yield Optimization Table :
| Step | Optimal Conditions | Yield Range | Key Reference |
|---|---|---|---|
| Pyridazinone formation | Ethanol, reflux, 12 h | 46–65% | |
| Bromophenyl addition | DMF, CuI, 110°C, 24 h | 55–70% | |
| Esterification | DMF, K₂CO₃, TBAB, 80°C | 60-85% |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
Methodological Answer:
- 1H-NMR : Prioritize pyridazinone ring protons (δ 6.8–7.5 ppm for H-4 and H-5) and bromophenyl aromatic signals (δ 7.3–7.6 ppm). The propan-2-yl group shows a triplet at δ 1.2–1.4 ppm (CH₃) and a septet at δ 5.0–5.2 ppm (CH) .
- 13C-NMR : Carbonyl (C=O) at δ 165–170 ppm and pyridazinone ring carbons (δ 110–160 ppm) confirm core structure .
- IR : Strong C=O stretch at 1680–1720 cm⁻¹ and C-Br vibration at 550–600 cm⁻¹ .
- HRMS : Validate molecular formula (e.g., [M+H]+ at m/z 377.02 for C₁₅H₁₄BrN₂O₃) .
Q. Data Interpretation Tips :
- Batch inconsistencies in 1H-NMR (e.g., δ 7.2–7.5 ppm shifts) may arise from residual solvents or tautomerism; use DMSO-d₆ for uniformity .
- Compare with analogs: Bromophenyl substituents cause downfield shifts vs. chlorophenyl derivatives .
Q. What preliminary biological screening approaches are recommended to assess its pharmacological potential?
Methodological Answer:
- Enzyme Inhibition Assays :
- MAO-B Inhibition : Use fluorometric assays with kynuramine as substrate; IC₅₀ values <10 μM suggest neuroactive potential .
- Phosphodiesterase (PDE4) : Radiolabeled cAMP competition assays; structural analogs show 40–60% inhibition at 50 μM .
- Anti-inflammatory Screening :
- COX-2 Inhibition : ELISA-based prostaglandin E₂ (PGE₂) quantification in LPS-stimulated macrophages .
- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells; EC₅₀ >100 μM indicates low toxicity .
Q. Priority Targets :
| Assay | Model System | Key Findings (Analogs) | Reference |
|---|---|---|---|
| MAO-B Inhibition | Rat brain homogenate | 55% inhibition at 10 μM | |
| COX-2 Inhibition | RAW 264.7 cells | 30% PGE₂ reduction at 50 μM |
Advanced Research Questions
Q. How can researchers resolve contradictions in 1H-NMR data between synthetic batches of this compound?
Methodological Answer: Contradictions often stem from:
- Tautomeric Equilibria : Pyridazinone exists in keto-enol forms, altering H-4/H-5 chemical shifts. Use DMSO-d₆ to stabilize the keto form .
- Residual Solvents : Acetone or DMF traces broaden signals; employ rigorous drying (vacuum, 60°C) and deuterated solvents .
- Regioisomeric Byproducts : LC-MS/MS (e.g., C18 column, 0.1% formic acid gradient) distinguishes positional isomers via retention time shifts .
Q. Case Study :
- Batch A (δ 7.25 ppm) vs. Batch B (δ 7.45 ppm): LC-MS revealed 5% regioisomer (3-(3-bromophenyl) contaminant) in Batch B .
Q. What computational modeling strategies are suitable for predicting its enzyme inhibition mechanisms?
Methodological Answer:
- Docking Studies (AutoDock Vina) :
- Targets : MAO-B (PDB: 2V5Z) and PDE4 (PDB: 1F0J).
- Parameters : Lamarckian GA, grid box centered on FAD (MAO-B) or catalytic Zn²⁺ (PDE4) .
- MD Simulations (GROMACS) :
- Assess binding stability (RMSD <2.5 Å over 50 ns) and hydrogen-bond persistence with Tyr 398 (MAO-B) .
- QSAR Models :
- Train with pyridazinone analogs (n=50) to correlate substituent electronegativity (Hammett σ) with IC₅₀ .
Q. Key Insights :
Q. What experimental approaches validate hypothesized metabolic stability in lead optimization studies?
Methodological Answer:
- Microsomal Stability Assay :
- Incubate with rat liver microsomes (1 mg/mL) and NADPH (1 mM) at 37°C. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
- CYP450 Inhibition Screening :
- Metabolite ID :
- HRMS/MS fragmentation (e.g., loss of propan-2-yl ester [m/z 377 → 291]) identifies hydrolytic degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
